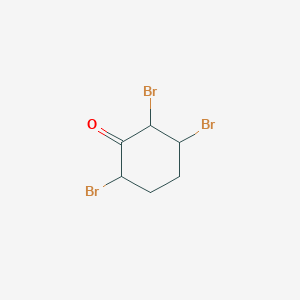
2,3,6-Tribromocyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Tribromocyclohexan-1-one is a brominated derivative of cyclohexanone This compound is characterized by the presence of three bromine atoms attached to the cyclohexane ring at positions 2, 3, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Tribromocyclohexan-1-one typically involves the bromination of cyclohexanone. One common method is the addition of bromine to cyclohexanone in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Tribromocyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexanone or other partially brominated cyclohexanones.
Oxidation Reactions: Oxidation can lead to the formation of brominated cyclohexanones with additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products: The major products formed from these reactions include various brominated cyclohexanones, cyclohexanone, and other functionalized derivatives.
Scientific Research Applications
2,3,6-Tribromocyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Tribromocyclohexan-1-one involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,2-Dibromocyclohexane: A brominated cyclohexane with two bromine atoms.
1,3,5-Tribromocyclohexane: Another tribrominated cyclohexane with bromine atoms at different positions.
Cyclohexanone: The parent compound without bromine atoms.
Uniqueness: 2,3,6-Tribromocyclohexan-1-one is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to other brominated cyclohexanes. This unique structure makes it valuable for specific applications in research and industry .
Properties
CAS No. |
62784-59-2 |
|---|---|
Molecular Formula |
C6H7Br3O |
Molecular Weight |
334.83 g/mol |
IUPAC Name |
2,3,6-tribromocyclohexan-1-one |
InChI |
InChI=1S/C6H7Br3O/c7-3-1-2-4(8)6(10)5(3)9/h3-5H,1-2H2 |
InChI Key |
NZIRKCDROZHOII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


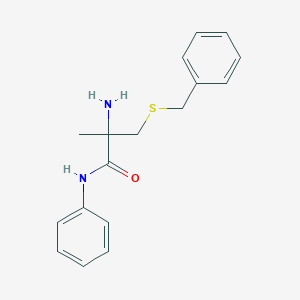
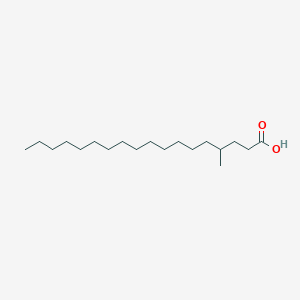

![N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide](/img/structure/B14511707.png)
![Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate](/img/structure/B14511713.png)
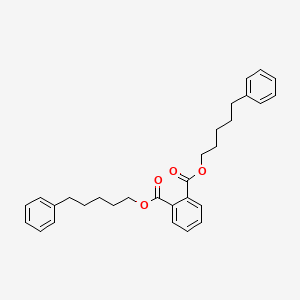
![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)
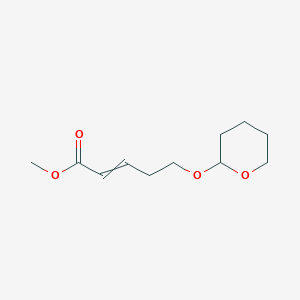
![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)
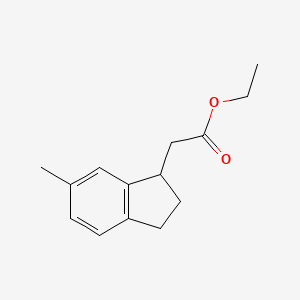
![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)
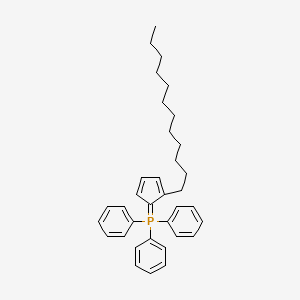

![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
